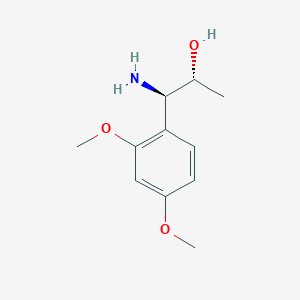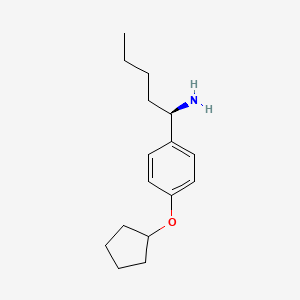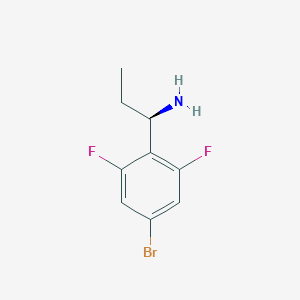
(R)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, along with a propan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-2,6-difluorobenzene.
Bromination: The bromination of 4-bromo-2,6-difluorobenzene is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as ®-1-phenylethylamine, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of hydroxylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator, affecting the activity of the target proteins and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.
1-(4-Bromo-2,6-difluorophenyl)butan-1-amine: A compound with a butyl group instead of a propyl group.
Uniqueness
®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C9H10BrF2N |
|---|---|
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
(1R)-1-(4-bromo-2,6-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H10BrF2N/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4,8H,2,13H2,1H3/t8-/m1/s1 |
Clave InChI |
KSLBCQMXLXTWGX-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@H](C1=C(C=C(C=C1F)Br)F)N |
SMILES canónico |
CCC(C1=C(C=C(C=C1F)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



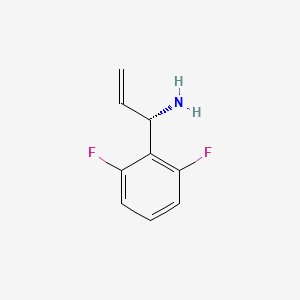

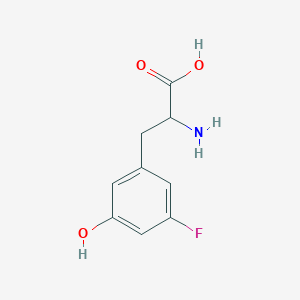
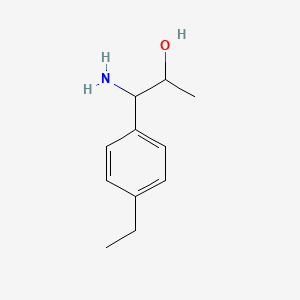
![2-[(3S)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B13050332.png)
![6-Bromo-2-chlorothiazolo[4,5-B]pyrazine](/img/structure/B13050339.png)
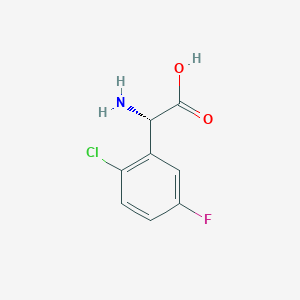
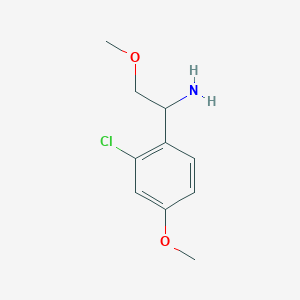
![Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13050354.png)

